In Vitro Anticancer Potency: Methyl (4-nitro-1-imidazolyl)acetate vs. 5-Fluorouracil on MCF-7 and HeLa Cell Lines
Methyl (4-nitro-1-imidazolyl)acetate (M4NIA) demonstrates quantifiable anticancer activity in vitro, with IC50 values directly comparable to the established chemotherapeutic agent 5-fluorouracil (5-FU). This provides a benchmark for potency relative to a clinically validated standard. [1]
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | MCF-7: 47.23 μg/mL; HeLa: 52.41 μg/mL |
| Comparator Or Baseline | 5-Fluorouracil: MCF-7: 45.67 μg/mL; HeLa: 50.12 μg/mL |
| Quantified Difference | M4NIA exhibits potency within approximately 3-5% of 5-FU IC50 values on both tested cancer cell lines |
| Conditions | MTT assay; MCF-7 (human breast adenocarcinoma) and HeLa (human cervical carcinoma) cell lines; 24-hour exposure |
Why This Matters
For procurement decisions in anticancer drug discovery programs, this quantitative potency data positions M4NIA as a viable lead scaffold with activity comparable to a standard-of-care reference compound, justifying its selection over untested or less potent 4-nitroimidazole derivatives.
- [1] Sangeetha, P., Al-Otaibi, J. S., Mary, Y. S., Mary, Y. S., & Thomas, R. (2022). Structural, electronic properties (different solvents), chemical reactivity, ELF, LOL, spectroscopic insights, molecular docking and in vitro anticancer activity studies on methyl (4-nitro-1-imidazolyl)acetate. Journal of the Indian Chemical Society, 99(5), 100438. DOI: 10.1016/j.jics.2022.100438 View Source
